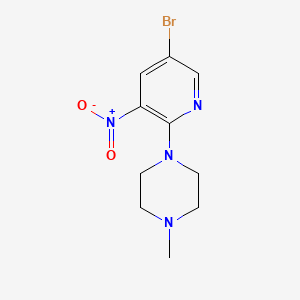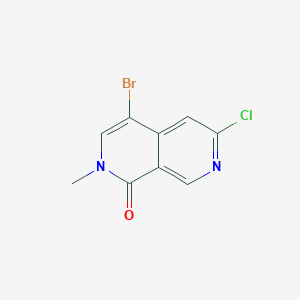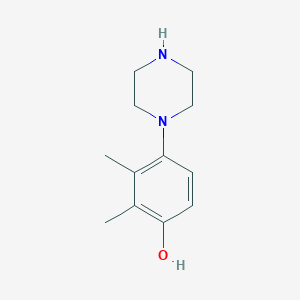
4-Bromo-2-methylthiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylthiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4BrNOS. It is characterized by the presence of a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylthiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methylthiazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: 4-Bromo-2-methylthiazole-5-carboxylic acid.
Reduction: 4-Bromo-2-methylthiazole-5-methanol.
Applications De Recherche Scientifique
4-Bromo-2-methylthiazole-5-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylthiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
5-Bromo-4-methylthiazole-2-carbaldehyde: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
5-Methylthiazole-2-carbaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity .
Uniqueness
4-Bromo-2-methylthiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it valuable in multiple research fields .
Propriétés
Formule moléculaire |
C5H4BrNOS |
|---|---|
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
Clé InChI |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



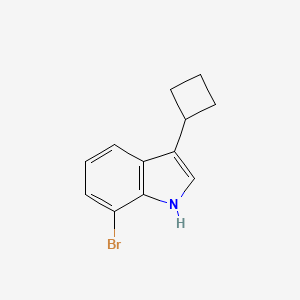

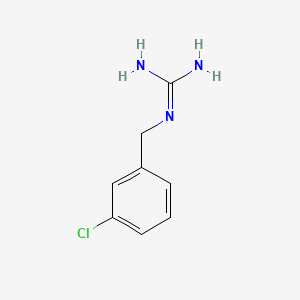
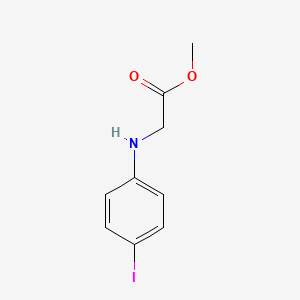
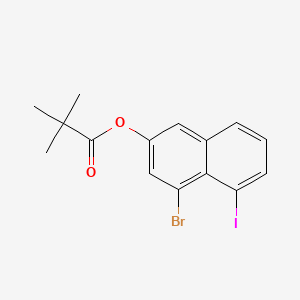
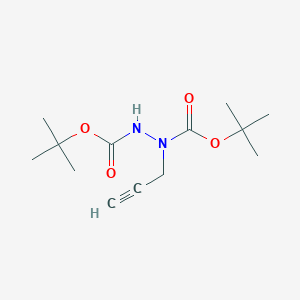
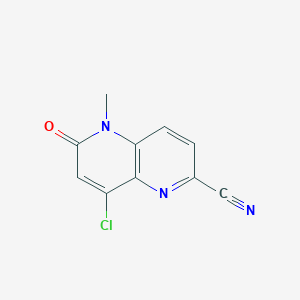
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
